molecular formula C10H11F2N3O2 B1408661 3-(3,3-Difluoropiperidin-1-yl)-2-nitropyridine CAS No. 1707706-70-4

3-(3,3-Difluoropiperidin-1-yl)-2-nitropyridine

Cat. No.: B1408661
CAS No.: 1707706-70-4
M. Wt: 243.21 g/mol
InChI Key: FEPIPHUJBHGNQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3,3-Difluoropiperidin-1-yl)-2-nitropyridine is a chemical building block of interest in medicinal chemistry and drug discovery research. This compound features a nitropyridine scaffold linked to a 3,3-difluoropiperidine moiety, a motif commonly utilized to influence the physicochemical properties and metabolic stability of potential therapeutic agents . The nitro group on the pyridine ring offers a versatile synthetic handle for further functionalization, such as reduction to an amine or nucleophilic aromatic substitution, enabling the exploration of diverse chemical space . Researchers may employ this compound in the synthesis of more complex molecules, particularly in the development of inhibitors or probes for biological targets. Strictly for Research Use Only. This product is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

3-(3,3-difluoropiperidin-1-yl)-2-nitropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F2N3O2/c11-10(12)4-2-6-14(7-10)8-3-1-5-13-9(8)15(16)17/h1,3,5H,2,4,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEPIPHUJBHGNQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=C(N=CC=C2)[N+](=O)[O-])(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11F2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101235051
Record name Pyridine, 3-(3,3-difluoro-1-piperidinyl)-2-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101235051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1707706-70-4
Record name Pyridine, 3-(3,3-difluoro-1-piperidinyl)-2-nitro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1707706-70-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyridine, 3-(3,3-difluoro-1-piperidinyl)-2-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101235051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,3-Difluoropiperidin-1-yl)-2-nitropyridine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of 3,3-Difluoropiperidine: This can be achieved by fluorinating piperidine using reagents such as diethylaminosulfur trifluoride (DAST) or similar fluorinating agents.

    Nitration of Pyridine: The nitration of pyridine can be carried out using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the desired position.

    Coupling Reaction: The final step involves coupling the 3,3-difluoropiperidine with the nitrated pyridine under suitable conditions, often using a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in an appropriate solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

3-(3,3-Difluoropiperidin-1-yl)-2-nitropyridine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The fluorine atoms on the piperidine ring can be substituted with other nucleophiles under appropriate conditions.

    Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C)

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base

    Coupling Reactions: Bases like sodium hydride (NaH) or potassium carbonate (K2CO3), solvents like dimethylformamide (DMF)

Major Products Formed

    Reduction: Formation of 3-(3,3-Difluoropiperidin-1-yl)-2-aminopyridine

    Substitution: Formation of various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Medicinal Chemistry

Pharmacological Potential
The compound is being explored for its potential as a pharmacophore in drug development. Its unique structural features allow it to interact with biological macromolecules, making it a candidate for targeting the central nervous system. Research indicates that compounds with similar structures can inhibit specific enzymes or receptors, suggesting that 3-(3,3-Difluoropiperidin-1-yl)-2-nitropyridine may exhibit similar properties .

Case Studies

  • Antiviral Activity : A study focused on the development of selective inhibitors for host kinases AAK1 and GAK demonstrated that compounds structurally related to 3-(3,3-Difluoropiperidin-1-yl)-2-nitropyridine showed promising antiviral activity against Dengue virus (DENV) when tested in human primary cells. The findings highlighted the compound's ability to modulate viral infection pathways effectively .
  • Enzyme Inhibition : The compound has been utilized in enzyme inhibition studies, where its interactions with specific targets were analyzed. The difluoropiperidine moiety enhances binding affinity, which is crucial for developing selective inhibitors.

Materials Science

Novel Material Development
Due to its unique electronic properties, 3-(3,3-Difluoropiperidin-1-yl)-2-nitropyridine is also being investigated for applications in materials science. Its ability to undergo various chemical reactions allows for the synthesis of new materials with tailored electronic characteristics.

Mechanisms of Action
The mechanism by which this compound exerts its biological effects involves interactions with enzymes and receptors. The difluoropiperidine group enhances selectivity and binding affinity, while the nitro group can participate in redox reactions, influencing biological activity. This dual functionality makes it an attractive target for further research in drug design and material applications.

Comparative Data Table

Application Area Potential Uses Mechanism of Action
Medicinal ChemistryDrug development targeting CNSEnzyme inhibition and receptor binding
Antiviral ResearchInhibitors for DENV and other virusesModulation of viral infection pathways
Materials ScienceDevelopment of novel electronic materialsUnique structural features enabling specific reactions

Mechanism of Action

The mechanism of action of 3-(3,3-Difluoropiperidin-1-yl)-2-nitropyridine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as receptors or enzymes, thereby modulating their activity. The presence of the fluorine atoms can enhance the compound’s binding affinity and selectivity, while the nitro group can participate in redox reactions, influencing the compound’s overall reactivity.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural analogues differ in substituent positions, heterocycle size, and functional groups. Key comparisons include:

Table 1: Structural and Electronic Comparison
Compound Name Substituent Position Heterocycle Molecular Weight pKa (Pyridine N)* Key Properties/Effects
3-(3,3-Difluoropiperidin-1-yl)-2-nitropyridine 3-piperidinyl, 2-NO₂ Piperidine (6-membered) 229.19 ~-2.6 (estimated) High lipophilicity (logP ~2.1**); strong electron-withdrawing effects from F and NO₂
3-(3,3-Difluoropyrrolidin-1-yl)-2-nitropyridine 3-pyrrolidinyl, 2-NO₂ Pyrrolidine (5-membered) 229.19 Similar (~-2.6) Reduced steric hindrance vs. piperidine; slightly lower logP (~1.8**)
2-(3,3-Difluoropyrrolidin-1-yl)-3-nitropyridine 2-pyrrolidinyl, 3-NO₂ Pyrrolidine 229.19 ~0.6 (estimated) Lower electron-withdrawing effect (NO₂ at 3-position); higher pKa
2-Nitropyridine 2-NO₂ None 124.10 -2.6 High reactivity in nucleophilic substitution (e.g., fluorodenitration ); melting point 67–72°C

Estimated pKa based on 2-nitropyridine’s reported value .
*
Predicted using fragment-based methods (e.g., fluorine atoms increase logP).

Key Observations:

Heterocycle Size : Piperidine (6-membered) vs. pyrrolidine (5-membered) alters steric bulk and conformational flexibility. Piperidine derivatives may exhibit better metabolic stability in drug design .

Substituent Position : The 2-nitro group enhances electrophilicity at the pyridine ring’s 2- and 4-positions, favoring nucleophilic aromatic substitution (SNAr) reactions . In contrast, 3-nitro derivatives show reduced reactivity .

Electron-Withdrawing Effects: The difluoropiperidine group synergizes with the nitro group, increasing π-electron withdrawal and reducing aromaticity indices (e.g., HOMA values) compared to non-fluorinated analogues .

Physicochemical Properties

Table 2: Physical Properties
Compound Name Melting Point (°C) Boiling Point (°C) Solubility (Predicted)
3-(3,3-Difluoropiperidin-1-yl)-2-nitropyridine Not reported Not reported Low in water; soluble in DMSO
2-Nitropyridine 67–72 257.1 Moderate in organic solvents
3-Nitropyridine 39–41 216 Similar to 2-nitropyridine
  • Solubility : Fluorine atoms and the piperidine ring reduce aqueous solubility compared to simpler nitropyridines.
  • Thermal Stability : Nitro groups generally decrease thermal stability, but fluorinated heterocycles may mitigate this through stronger C–F bonds .

Biological Activity

3-(3,3-Difluoropiperidin-1-yl)-2-nitropyridine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, including its mechanism of action, efficacy against various pathogens, and safety profile.

Chemical Structure

The compound features a nitropyridine core linked to a difluoropiperidine moiety. This unique structure may influence its interaction with biological targets.

The biological activity of 3-(3,3-Difluoropiperidin-1-yl)-2-nitropyridine is primarily attributed to its ability to inhibit specific enzymes and receptors involved in disease processes. The presence of the nitro group enhances its electrophilic character, which may facilitate interactions with nucleophilic sites in target proteins.

Antiviral Activity

Recent studies have indicated that compounds similar to 3-(3,3-Difluoropiperidin-1-yl)-2-nitropyridine exhibit significant antiviral properties. For instance, derivatives based on similar scaffolds have shown activity against dengue virus (DENV) and hepatitis C virus (HCV), with effective concentrations (EC50) typically ranging from low micromolar to sub-micromolar levels .

CompoundTarget VirusEC50 (μM)Selectivity Index (SI)
3-(3,3-Difluoropiperidin-1-yl)-2-nitropyridineDENV5.72>100
Isothiazolo[4,3-b]pyridine derivativeHCV0.18>50

Antimicrobial Activity

In addition to antiviral effects, preliminary data suggest that this compound may also exhibit antimicrobial properties. Compounds with similar piperidine structures have demonstrated activity against various bacterial strains, indicating a potential role as an antibiotic agent .

Safety Profile

The safety profile of 3-(3,3-Difluoropiperidin-1-yl)-2-nitropyridine has been assessed through cytotoxicity studies. The compound displays a favorable selectivity index when tested against human cell lines, suggesting that it may have a low risk of toxicity at therapeutic doses .

Case Study 1: Antiviral Efficacy

In a controlled laboratory setting, a study evaluated the antiviral efficacy of the compound against DENV using human hepatoma cell lines. The results indicated that treatment with 3-(3,3-Difluoropiperidin-1-yl)-2-nitropyridine resulted in a significant reduction in viral load compared to untreated controls.

Case Study 2: Cytotoxicity Assessment

A separate study focused on assessing the cytotoxic effects of the compound on various human cell lines. Results demonstrated that at concentrations below the EC50 for antiviral activity, there was minimal cytotoxicity observed, reinforcing the compound's potential as a therapeutic agent.

Q & A

Q. What green chemistry principles apply to its synthesis?

  • Replace hazardous solvents (e.g., DCM) with biodegradable alternatives (cyclopentyl methyl ether). Catalytic recycling (e.g., immobilized catalysts) reduces waste. Microwave-assisted synthesis shortens reaction times and energy consumption .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(3,3-Difluoropiperidin-1-yl)-2-nitropyridine
Reactant of Route 2
Reactant of Route 2
3-(3,3-Difluoropiperidin-1-yl)-2-nitropyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.